molecular formula C10H13N B3314562 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene CAS No. 951887-19-7

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene

Cat. No. B3314562
CAS RN: 951887-19-7
M. Wt: 147.22 g/mol
InChI Key: BXNXFRNMBXJZLF-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and primates.

Mechanism of Action

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is metabolized in the brain to 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ is then selectively toxic to dopaminergic neurons, leading to their destruction. The mechanism of MPP+ toxicity is thought to involve oxidative stress, mitochondrial dysfunction, and apoptosis.
Biochemical and Physiological Effects
This compound-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. The biochemical and physiological effects of this compound include motor deficits, such as bradykinesia, rigidity, and tremors, as well as non-motor symptoms, such as cognitive impairment and depression.

Advantages and Limitations for Lab Experiments

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene has several advantages as a tool for studying Parkinson's disease. It selectively destroys dopaminergic neurons, mimicking the pathophysiology of the disease in humans and primates. This compound is also relatively easy to administer and produces consistent results across different animal models. However, this compound has several limitations as well. It does not replicate all aspects of Parkinson's disease, such as Lewy body formation and non-dopaminergic pathology. This compound also has a narrow therapeutic window, making it difficult to use in human studies.

Future Directions

For 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene research include the development of new animal models, identification of new therapeutic targets, and the study of environmental toxins and neuroprotective interventions.

Scientific Research Applications

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene has been widely used in scientific research to study the pathophysiology of Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathophysiology of Parkinson's disease in humans and primates, making this compound an ideal tool for studying the disease.

properties

IUPAC Name

5-methyl-2-(2-methylprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8(2)6-10-5-4-9(3)7-11-10/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXFRNMBXJZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259915
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951887-19-7
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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